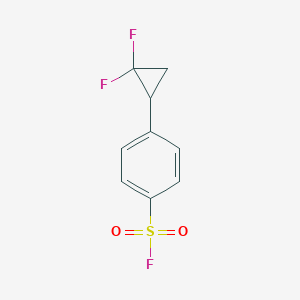
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride is a fluorinated organic compound with the molecular formula C7H4F2O4S. It is characterized by a fluorine atom attached to the fifth position of a dioxaindane ring, which is further substituted with a sulfonyl fluoride group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride typically involves the fluorination of 1,3-dioxaindane-4-sulfonyl chloride. The reaction is carried out under controlled conditions, often using a fluorinating agent such as Selectfluor or xenon difluoride (XeF2) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the fluorination reaction.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The sulfonyl fluoride group can be oxidized to form sulfonic acids or sulfates.
Reduction: The fluorine atom can be reduced to form hydrofluoric acid or other fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfates.
Reduction: Hydrofluoric acid, fluorinated alcohols.
Substitution: Sulfonamides, sulfonate esters.
Aplicaciones Científicas De Investigación
5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme activities or binding interactions.
Medicine: It has potential use in the development of pharmaceuticals, especially those targeting specific biological pathways involving fluorine atoms.
Industry: The compound can be utilized in the production of specialty chemicals and materials that require fluorine incorporation.
Mecanismo De Acción
The mechanism by which 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity or binding affinity. The molecular targets and pathways involved would vary based on the context of the research or application.
Comparación Con Compuestos Similares
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride: Another fluorinated sulfonyl fluoride compound with different structural features.
5-Fluoro-2-oxindole: A related fluorinated compound with a different core structure.
Uniqueness: 5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride is unique due to its specific arrangement of fluorine and sulfonyl fluoride groups, which imparts distinct chemical properties compared to other similar compounds
Propiedades
IUPAC Name |
5-fluoro-1,3-benzodioxole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHKCIMFARZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B6603157.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
![5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole](/img/structure/B6603194.png)





![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B6603240.png)

